molecular formula C8H8N2OS B1377645 2-Cyano-3-(thiophen-3-yl)propanamide CAS No. 1443981-01-8

2-Cyano-3-(thiophen-3-yl)propanamide

Cat. No.: B1377645
CAS No.: 1443981-01-8
M. Wt: 180.23 g/mol
InChI Key: AUXFEVIXSAHYSH-UHFFFAOYSA-N
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Description

2-Cyano-3-(thiophen-3-yl)propanamide is an organic compound with the molecular formula C₈H₈N₂OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(thiophen-3-yl)propanamide can be achieved through the Knoevenagel condensation reaction. This involves the reaction of cyanoacetamide with thiophene-3-carbaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield. The reaction conditions include:

    Reactants: Cyanoacetamide and thiophene-3-carbaldehyde

    Catalyst: Triethylamine

    Conditions: Microwave irradiation for 30 minutes

    Yield: 93-99%

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry, such as the use of microwave irradiation and biocatalysis, can be applied to scale up the synthesis. These methods are efficient and environmentally friendly, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(thiophen-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: 3-(Thiophen-3-yl)propanamide

    Substitution: Various substituted amides or esters

Scientific Research Applications

2-Cyano-3-(thiophen-3-yl)propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-phenylpropanamide: Similar structure but with a phenyl group instead of a thiophene ring.

    3-Cyano-3-(thiophen-2-yl)propanamide: Similar structure but with the thiophene ring attached at a different position.

Uniqueness

2-Cyano-3-(thiophen-3-yl)propanamide is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and medicinal chemistry .

Properties

IUPAC Name

2-cyano-3-thiophen-3-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXFEVIXSAHYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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